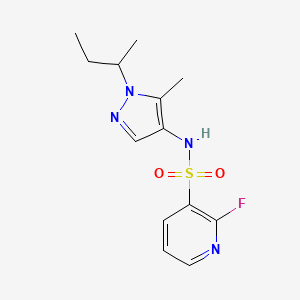
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide, also known as BAY 61-3606, is a selective inhibitor of the protein tyrosine kinase Syk. Syk is involved in the signaling pathway of various immune cells, including B cells and mast cells. BAY 61-3606 has been widely studied for its potential use in the treatment of autoimmune diseases, allergies, and cancers.
作用機序
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 works by inhibiting the activity of Syk, a protein tyrosine kinase that plays a key role in the signaling pathway of immune cells. By blocking Syk, this compound 61-3606 prevents the activation of immune cells and reduces inflammation. In cancer cells, this compound 61-3606 inhibits the growth and survival of cells by disrupting the signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects:
This compound 61-3606 has been shown to have a number of biochemical and physiological effects. In immune cells, this compound 61-3606 inhibits the activation of various signaling pathways, including the B cell receptor and Fc receptor signaling pathways. This leads to reduced production of cytokines and chemokines, which are involved in the inflammatory response. In cancer cells, this compound 61-3606 has been shown to induce apoptosis and inhibit cell proliferation.
実験室実験の利点と制限
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has several advantages for use in lab experiments. It is a highly selective inhibitor of Syk, which reduces the risk of off-target effects. Additionally, this compound 61-3606 has been extensively studied in preclinical models, providing a wealth of data on its mechanism of action and potential therapeutic applications. However, this compound 61-3606 has some limitations in lab experiments. It is not a reversible inhibitor, which limits its use in kinetic studies. Additionally, this compound 61-3606 has poor solubility in aqueous solutions, which can make it difficult to use in certain assays.
将来の方向性
There are several future directions for research on N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606. One area of interest is the development of more potent and selective Syk inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 61-3606 for different therapeutic applications. Finally, there is potential for the use of this compound 61-3606 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its therapeutic effects.
合成法
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 can be synthesized through a multi-step process starting with 2-fluoropyridine-3-sulfonamide. The first step involves the reaction of 2-fluoropyridine-3-sulfonamide with 1-bromo-2-methylbutane to form N-(1-butan-2-yl)-2-fluoropyridine-3-sulfonamide. This intermediate is then reacted with 5-methylpyrazole-4-boronic acid in the presence of a palladium catalyst to yield this compound 61-3606.
科学的研究の応用
N-(1-Butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide 61-3606 has been extensively studied for its potential therapeutic applications. In preclinical studies, this compound 61-3606 has been shown to inhibit the activation of immune cells and reduce inflammation in animal models of autoimmune diseases and allergies. Additionally, this compound 61-3606 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential use in cancer therapy.
特性
IUPAC Name |
N-(1-butan-2-yl-5-methylpyrazol-4-yl)-2-fluoropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN4O2S/c1-4-9(2)18-10(3)11(8-16-18)17-21(19,20)12-6-5-7-15-13(12)14/h5-9,17H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLTZZVHUFJOHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(C=N1)NS(=O)(=O)C2=C(N=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2826048.png)

![6-[4-(3-Chloro-2-methylphenyl)sulfonylpiperazin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2826051.png)
![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)

![[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2826060.png)
![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)

![3,4,5-trimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826066.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)


![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)